1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of benzo[d]oxazole, piperidine, and thiophene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(21-13-15-4-3-11-26-15)20-12-14-7-9-23(10-8-14)19-22-16-5-1-2-6-17(16)25-19/h1-6,11,14H,7-10,12-13H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLJDDOTJXQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzo[d]oxazole Moiety: The synthesis begins with the preparation of the benzo[d]oxazole ring, which can be achieved through the cyclocondensation of 2-aminophenol with a suitable carboxylic acid derivative.
Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative, which can be prepared by reacting piperidine with an appropriate alkylating agent.
Coupling Reactions: The benzo[d]oxazole and piperidine derivatives are then coupled using a suitable linker, such as a halomethyl compound, to form the intermediate.
Thiophene Incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d]oxazole, piperidine, or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol
- (2-(1H-Benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of benzo[d]oxazole, piperidine, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure
The compound's structure can be broken down into several key components:
- Benzo[d]oxazole moiety : This aromatic heterocyclic structure is known for its biological activity, particularly in medicinal chemistry.
- Piperidine ring : A six-membered nitrogen-containing ring that plays a crucial role in the compound's pharmacological properties.
- Thiophenyl group : This sulfur-containing aromatic ring contributes to the compound's electronic properties and may influence its biological interactions.
Molecular Formula
The molecular formula for this compound is with a molecular weight of 364.46 g/mol.
The biological activity of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : It has potential as a ligand for certain receptors, influencing signaling pathways critical for various physiological processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within this chemical class. For instance, derivatives containing the benzo[d]oxazole structure have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 20 µM |
| Compound B | E. coli | 40 µM |
These findings suggest that modifications to the piperidine and thiophenyl groups can enhance or diminish antimicrobial efficacy.
Anticancer Potential
Research has indicated that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves:
- Cell Cycle Arrest : Compounds can halt cell division, preventing tumor growth.
- Induction of Apoptosis : Activation of programmed cell death pathways leads to the elimination of cancer cells.
Neuroprotective Effects
Given the presence of the piperidine ring, there is potential for neuroprotective effects. Studies have suggested that such compounds may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of structurally related compounds against various bacterial strains. The results indicated that certain modifications to the thiophenyl group significantly enhanced activity against resistant strains of bacteria.
Study 2: Anticancer Activity in vitro
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 5 µM to 15 µM. These compounds were noted for their ability to induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
